molecular formula C25H23N3O3 B11435519 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11435519
M. Wt: 413.5 g/mol
InChI Key: JXLOMYGAEDTZPP-UHFFFAOYSA-N
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Description

2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by the introduction of the phenylethyl group through a Friedel-Crafts alkylation reaction. The final step involves the acylation of the quinazolinone derivative with 4-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenylethyl Derivatives: Compounds with phenylethyl groups attached to different core structures.

    Acetamide Derivatives: Compounds with acetamide functional groups attached to various aromatic systems.

Uniqueness

The uniqueness of 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of structural features, which contribute to its distinct biological activities and potential applications. The presence of both the quinazolinone core and the phenylethyl group enhances its ability to interact with various molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)26-23(29)17-28-22-10-6-5-9-21(22)24(30)27(25(28)31)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29)

InChI Key

JXLOMYGAEDTZPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=CC=CC=C4

Origin of Product

United States

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